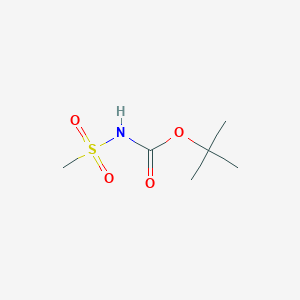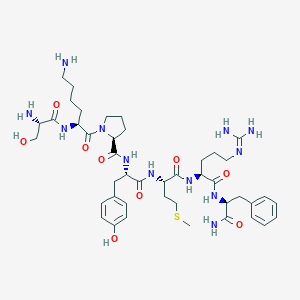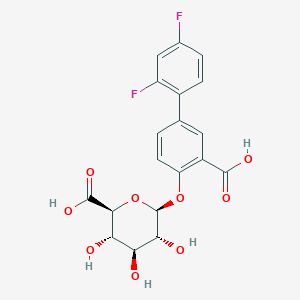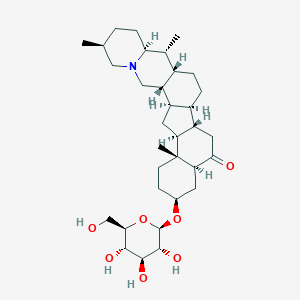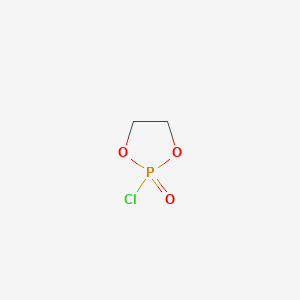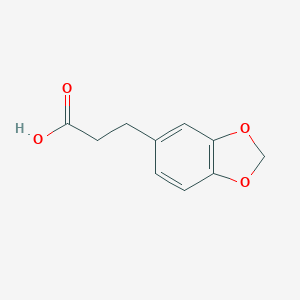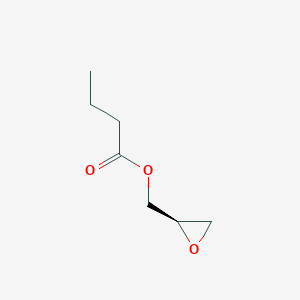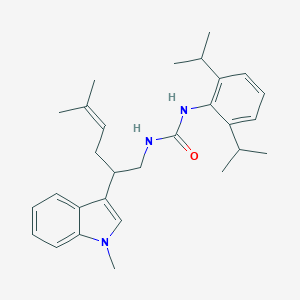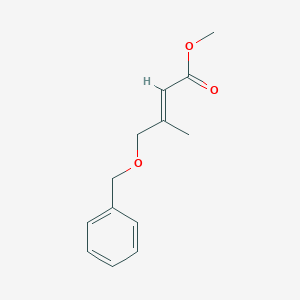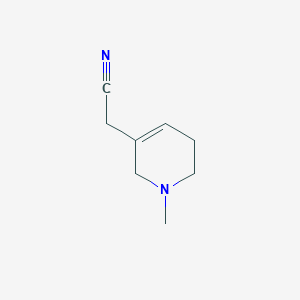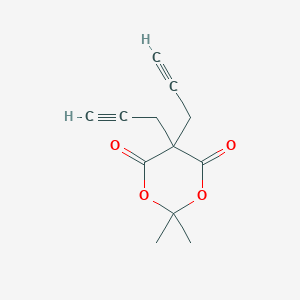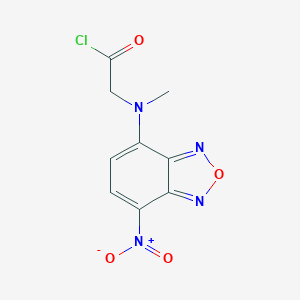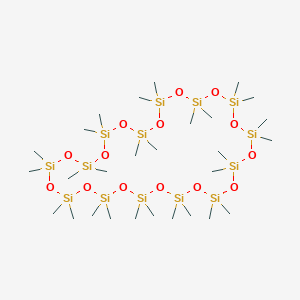
Cyclotetradecasiloxane, octacosamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetradecasiloxane, octacosamethyl-, also known as D4, is a chemical compound that belongs to the family of siloxanes. It is widely used in the production of various consumer and industrial products, including personal care items, electronics, and automotive parts. Despite its widespread use, concerns have been raised about the potential health and environmental risks associated with D4. In
Mecanismo De Acción
The exact mechanism of action of Cyclotetradecasiloxane, octacosamethyl- is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. Cyclotetradecasiloxane, octacosamethyl- has been shown to accumulate in various tissues, including the liver and kidneys, and may have the potential to cause cellular damage.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to Cyclotetradecasiloxane, octacosamethyl- can cause a range of biochemical and physiological effects, including changes in hormone levels, liver and kidney damage, and developmental toxicity. Cyclotetradecasiloxane, octacosamethyl- has also been shown to have neurotoxic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclotetradecasiloxane, octacosamethyl- has several advantages for use in lab experiments, including its stability and low toxicity. However, it is important to note that Cyclotetradecasiloxane, octacosamethyl- is a volatile organic compound and can be difficult to handle and store. Additionally, the potential health and environmental risks associated with Cyclotetradecasiloxane, octacosamethyl- should be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on Cyclotetradecasiloxane, octacosamethyl-, including the development of alternative synthesis methods that do not rely on the use of hazardous chemicals, the investigation of the long-term health effects of Cyclotetradecasiloxane, octacosamethyl- exposure, and the development of safer alternatives for use in consumer and industrial products.
In conclusion, Cyclotetradecasiloxane, octacosamethyl-, or Cyclotetradecasiloxane, octacosamethyl-, is a widely used siloxane compound that has been extensively studied for its potential health and environmental effects. While Cyclotetradecasiloxane, octacosamethyl- has several advantages for use in lab experiments, its potential risks should be carefully considered. Future research should focus on developing safer alternatives and investigating the long-term health effects of Cyclotetradecasiloxane, octacosamethyl- exposure.
Métodos De Síntesis
Cyclotetradecasiloxane, octacosamethyl- can be synthesized through a variety of methods, including the ring-opening polymerization of octamethylcyclotetrasiloxane (Cyclotetradecasiloxane, octacosamethyl-H8) or the hydrolysis of tetrachlorosilane. The ring-opening polymerization method is the most commonly used method for synthesizing Cyclotetradecasiloxane, octacosamethyl-, and it involves the use of a catalyst, such as potassium hydroxide, to initiate the reaction. The resulting product is a cyclic siloxane with a molecular formula of C14H28O4Si4.
Aplicaciones Científicas De Investigación
Cyclotetradecasiloxane, octacosamethyl- has been extensively studied for its potential health and environmental effects. In scientific research, Cyclotetradecasiloxane, octacosamethyl- is used as a reference material or standard in analytical chemistry, as well as a solvent in the synthesis of other siloxanes. It is also used as a lubricant and anti-foaming agent in the production of various industrial products.
Propiedades
Número CAS |
149050-40-8 |
|---|---|
Nombre del producto |
Cyclotetradecasiloxane, octacosamethyl- |
Fórmula molecular |
C28H84O14Si14 |
Peso molecular |
1038.1 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28-octacosamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28-tetradecasilacyclooctacosane |
InChI |
InChI=1S/C28H84O14Si14/c1-43(2)29-44(3,4)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(5,6)30-43/h1-28H3 |
Clave InChI |
ZHDAYCIVVMINRB-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Sinónimos |
OCTACOSAMETHYLCYCLOTETRADECASILOXANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




